molecular formula C16H18N2O4 B14188731 N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide CAS No. 856017-37-3

N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide

Cat. No.: B14188731
CAS No.: 856017-37-3
M. Wt: 302.32 g/mol
InChI Key: SJFOIFXCBJVAGI-UHFFFAOYSA-N
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Description

N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide: is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the nitrogen atoms of the carboxamide functional groups at the 1 and 4 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is first nitrated to form 1,4-dinitronaphthalene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of Nitro Groups: The nitro groups in 1,4-dinitronaphthalene are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 1,4-diaminonaphthalene.

    Acylation: The 1,4-diaminonaphthalene is then acylated with dimethyl oxalate in the presence of a base such as sodium methoxide to form the desired compound, N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide.

Industrial Production Methods

In an industrial setting, the production of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid derivatives.

    Reduction: Reduction of the compound can lead to the formation of naphthalene-1,4-diamine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.

    Reduction: Naphthalene-1,4-diamine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,4-dicarboxylic acid: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.

    Naphthalene-1,4-diamine: Contains amino groups instead of carboxamide groups, leading to different biological and chemical behavior.

    Dimethoxynaphthalene derivatives: Compounds with similar methoxy groups but different substituents at other positions on the naphthalene ring.

Properties

CAS No.

856017-37-3

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

1-N,4-N-dimethoxy-1-N,4-N-dimethylnaphthalene-1,4-dicarboxamide

InChI

InChI=1S/C16H18N2O4/c1-17(21-3)15(19)13-9-10-14(16(20)18(2)22-4)12-8-6-5-7-11(12)13/h5-10H,1-4H3

InChI Key

SJFOIFXCBJVAGI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=C(C2=CC=CC=C21)C(=O)N(C)OC)OC

Origin of Product

United States

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